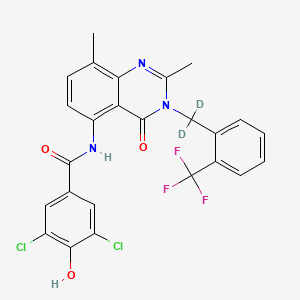
HSD17B13-IN-80-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HSD17B13-IN-80-d2 is a deuterium-labeled inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13). This compound is primarily used in research related to liver diseases, metabolic diseases, and cardiovascular diseases, such as nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and drug-induced liver injury (DILI) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HSD17B13-IN-80-d2 involves the incorporation of deuterium atoms into the parent compound HSD17B13-IN-80. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction: The parent compound HSD17B13-IN-80 undergoes a deuterium exchange reaction where hydrogen atoms are replaced with deuterium atoms. This is usually achieved using deuterated solvents and catalysts under controlled conditions.
Purification: The resulting deuterium-labeled compound is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
化学反应分析
Types of Reactions
HSD17B13-IN-80-d2 primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing specific functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
HSD17B13-IN-80-d2 has a wide range of scientific research applications:
Chemistry: Used as a probe to study the enzymatic activity of HSD17B13 and its role in various biochemical pathways.
Biology: Investigates the biological functions of HSD17B13 in liver metabolism and its association with diseases like NAFLD and NASH.
Medicine: Explores potential therapeutic applications in treating liver diseases and metabolic disorders.
作用机制
HSD17B13-IN-80-d2 inhibits the activity of hydroxysteroid 17β-dehydrogenase 13 by binding to its active site. This inhibition prevents the enzyme from catalyzing the conversion of estradiol and other substrates, thereby reducing the formation of lipid droplets in the liver. The compound’s mechanism of action involves the following molecular targets and pathways:
Lipid Droplet Biogenesis: Inhibition of HSD17B13 reduces lipid droplet formation, which is crucial in the development of NAFLD and NASH.
Platelet Activating Factor (PAF) Pathway: This compound modulates the PAF pathway, reducing leukocyte adhesion and inflammation in the liver.
相似化合物的比较
HSD17B13-IN-80-d2 is compared with other similar compounds based on its potency, selectivity, and applications:
BI-3231: Another potent and selective HSD17B13 inhibitor used in research for liver diseases.
HSD17B13-IN-80: The parent compound of this compound, which lacks the deuterium labeling but has similar inhibitory properties.
HSD17B13-IN-80-d3: A variant with additional deuterium atoms, offering different pharmacokinetic properties.
This compound stands out due to its deuterium labeling, which enhances its stability and metabolic profile, making it a valuable tool in scientific research.
属性
分子式 |
C25H18Cl2F3N3O3 |
|---|---|
分子量 |
538.3 g/mol |
IUPAC 名称 |
3,5-dichloro-N-[3-[dideuterio-[2-(trifluoromethyl)phenyl]methyl]-2,8-dimethyl-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C25H18Cl2F3N3O3/c1-12-7-8-19(32-23(35)15-9-17(26)22(34)18(27)10-15)20-21(12)31-13(2)33(24(20)36)11-14-5-3-4-6-16(14)25(28,29)30/h3-10,34H,11H2,1-2H3,(H,32,35)/i11D2 |
InChI 键 |
VWLKLPGOFPETDX-ZWGOZCLVSA-N |
手性 SMILES |
[2H]C([2H])(C1=CC=CC=C1C(F)(F)F)N2C(=NC3=C(C=CC(=C3C2=O)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)C)C |
规范 SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


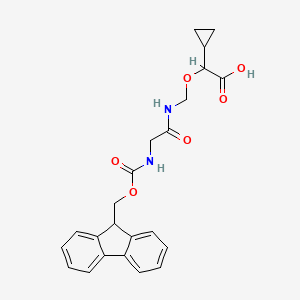
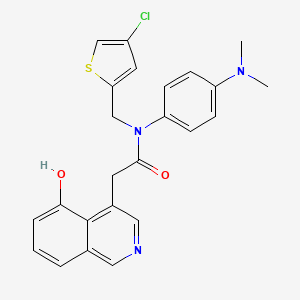
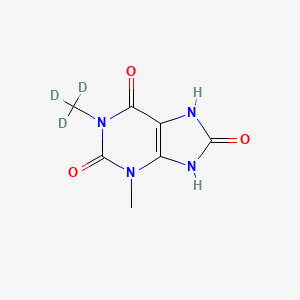
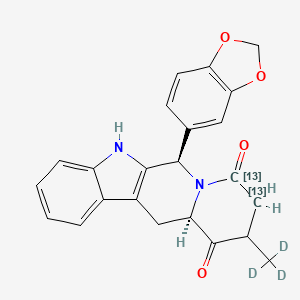

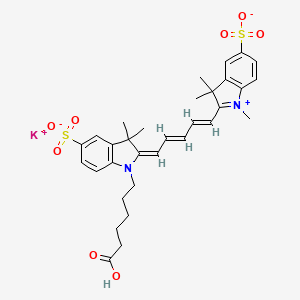
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylbut-2-enethioate](/img/structure/B12377233.png)
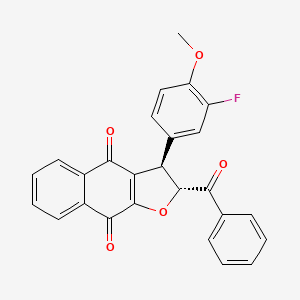

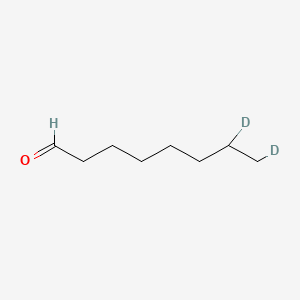
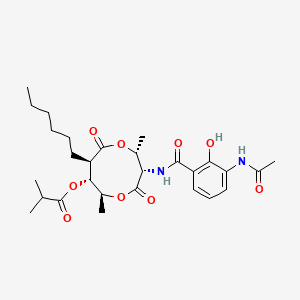
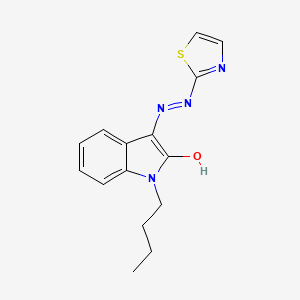
![(2S,4S,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12377258.png)
![rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid](/img/structure/B12377262.png)
